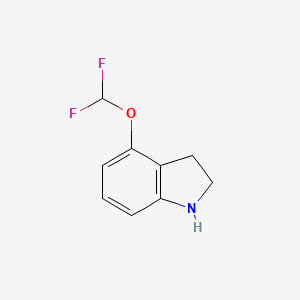
4-(difluoromethoxy)-2,3-dihydro-1H-indole
Descripción general
Descripción
4-(difluoromethoxy)-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Métodos De Preparación
The preparation of 4-(difluoromethoxy)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-6-fluorobenzaldehyde with appropriate reagents to introduce the difluoromethoxy group . The reaction conditions typically involve the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
4-(difluoromethoxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. Major products formed from these reactions include tricyclic indole derivatives and azepinoindoles .
Aplicaciones Científicas De Investigación
4-(difluoromethoxy)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-(difluoromethoxy)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to multiple receptors, leading to various biological activities such as antiviral and anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
4-(difluoromethoxy)-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:
5-Fluoroindole: Known for its antiviral activity.
7-Chloroindole: Studied for its antimicrobial properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Fórmula molecular |
C9H9F2NO |
|---|---|
Peso molecular |
185.17 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)13-8-3-1-2-7-6(8)4-5-12-7/h1-3,9,12H,4-5H2 |
Clave InChI |
FRDWVMFQCYPGDN-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C(=CC=C2)OC(F)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[2-[(5-chloro-4-piperazin-1-ylpyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B8532419.png)

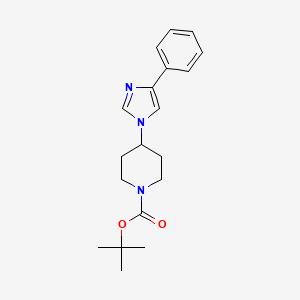

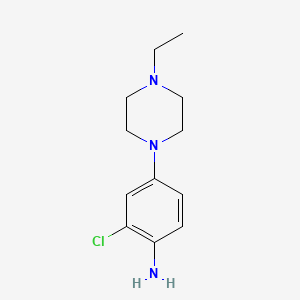

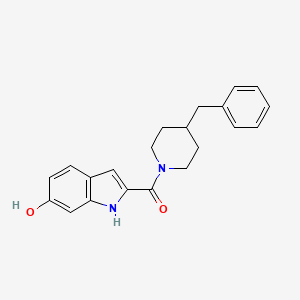

![4,4'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis-benzoic acid](/img/structure/B8532494.png)
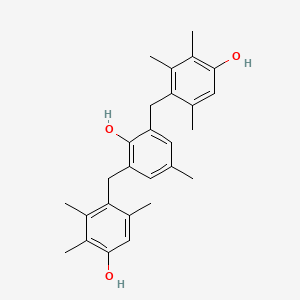
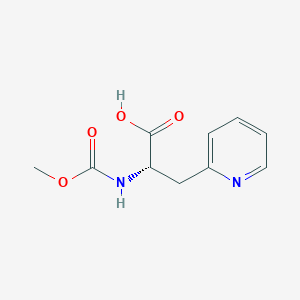
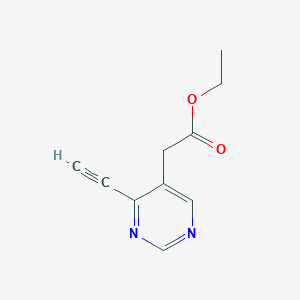
![7-Iodo-8-phenyl-1H-9-oxa-1,2-diaza-cyclopenta[a]naphthalen-6-one](/img/structure/B8532525.png)

